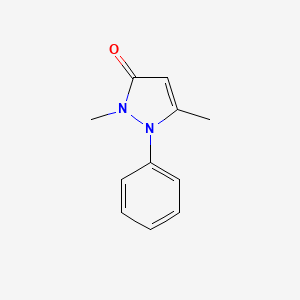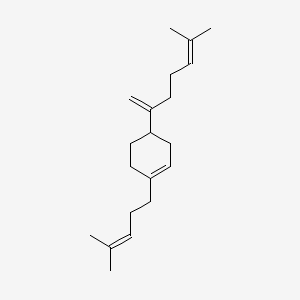
alpha-Camphorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Camphorene is a diterpene, a type of organic compound that is a cycloalkene. It is characterized by a cyclohexene ring substituted by 2-methylpent-2-en-5-yl and 6-methylhepta-1,5-dien-2-yl groups at positions 1 and 4, respectively . This compound is naturally found in several plant species, including Houttuynia cordata, Commiphora wightii, Cannabis sativa, Pimenta dioica, Juniperus communis, Geophila repens, Ulmus parvifolia, and Pinus halepensis .
Métodos De Preparación
Alpha-Camphorene can be isolated from various plant species through extraction methods. detailed synthetic routes and industrial production methods are not extensively documented in the literature. The extraction typically involves the use of organic solvents to isolate the compound from plant materials .
Análisis De Reacciones Químicas
Alpha-Camphorene, being a cycloalkene, can undergo several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Alpha-Camphorene has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of diterpenes and cycloalkenes.
Biology: It is found in various plants and is studied for its role in plant metabolism and its potential biological activities.
Medicine: While not extensively documented, diterpenes like this compound are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: This compound is a component of volatile oils and is used in the fragrance industry
Mecanismo De Acción
The mechanism of action of alpha-Camphorene is not well-documented. as a diterpene, it may interact with biological membranes and proteins, potentially affecting cellular processes. Further research is needed to elucidate its molecular targets and pathways .
Comparación Con Compuestos Similares
Alpha-Camphorene can be compared with other diterpenes and cycloalkenes. Similar compounds include:
- Dimyrcene
- Para-Camphorene
- Paracamphorene
These compounds share structural similarities but may differ in their specific chemical properties and biological activities .
Propiedades
Número CAS |
532-87-6 |
|---|---|
Fórmula molecular |
C20H32 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
4-(6-methylhepta-1,5-dien-2-yl)-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C20H32/c1-16(2)8-6-10-18(5)20-14-12-19(13-15-20)11-7-9-17(3)4/h8-9,12,20H,5-7,10-11,13-15H2,1-4H3 |
Clave InChI |
GJYJYFHBOBUTBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC(CC1)C(=C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)


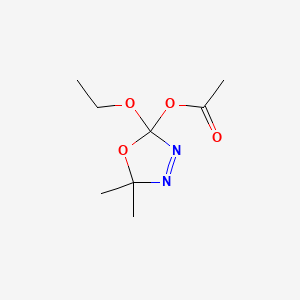
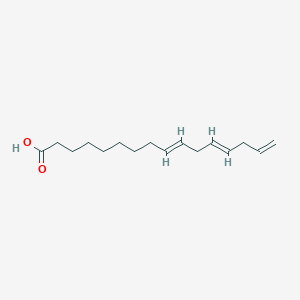
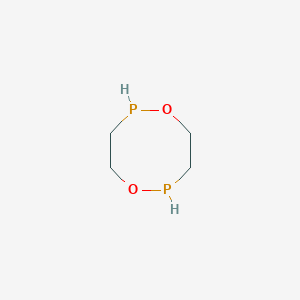

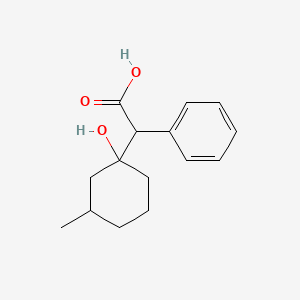
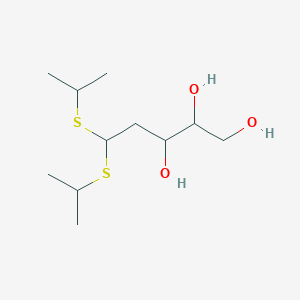
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
